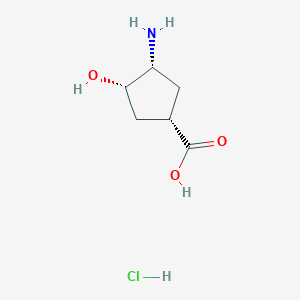

(1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylicacidhydrochloride

Description

(1S,3R,4S)-3-Amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride is a stereochemically defined cyclopentane-based amino acid derivative. Its structure features a cyclopentane ring substituted with a carboxylic acid group at position 1, an amino group at position 3, and a hydroxyl group at position 4, with absolute stereochemistry (1S,3R,4S). The hydrochloride salt enhances its stability and solubility for applications in medicinal chemistry and organic synthesis.

This compound is cataloged as a building block in enantiomerically pure form, distinguishing it from its racemic counterpart, rac-(1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride (CAS: 1243473-88-2), which is a mixture of stereoisomers . Its molecular formula is inferred as C₆H₁₀ClNO₃ (base: C₆H₉NO₃ + HCl), though discrepancies in molecular formulas for similar compounds in literature suggest careful validation is required during use .

Properties

Molecular Formula |

C6H12ClNO3 |

|---|---|

Molecular Weight |

181.62 g/mol |

IUPAC Name |

(1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C6H11NO3.ClH/c7-4-1-3(6(9)10)2-5(4)8;/h3-5,8H,1-2,7H2,(H,9,10);1H/t3-,4+,5-;/m0./s1 |

InChI Key |

NPUIVIVVLYVOIR-VEGRVEBRSA-N |

Isomeric SMILES |

C1[C@@H](C[C@@H]([C@@H]1N)O)C(=O)O.Cl |

Canonical SMILES |

C1C(CC(C1N)O)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis Using Chiral Glycine Equivalents

A significant method involves the use of chiral glycine equivalents (GEs), specifically (S)- and (R)-configured intermediates, to achieve stereoselective synthesis of all four stereoisomers of 1-amino-3-hydroxycyclopentane-1-carboxylic acid, including the (1S,3R,4S) isomer.

- The synthetic route utilizes cyclic sulfites as alkylating agents to introduce substituents with stereocontrol.

- A key step is a one-pot bis-alkylation mediated by the phosphazenic base t-BuP4, which facilitates the formation of the cyclopentane ring with the desired stereochemistry.

- Subsequent ion exchange chromatography purifies the free amino acid derivatives with yields ranging from 38% to 78%.

- This method allows access to related amino acids with different substituents at the 3-position, indicating versatility.

Multi-Step Synthetic Route Including Favorskii Rearrangement

Another advanced synthetic approach described in patent literature involves:

- Step (a): Ring formation in the presence of a base to yield a cyclopentane intermediate.

- Step (b): Bromination of the intermediate to introduce a leaving group.

- Step (c): Favorskii rearrangement to form a cyclopentene skeleton, followed by deprotection of the amino group.

- Step (d): Catalytic hydrogenation and ester hydrolysis to yield the target amino acid.

This method addresses limitations of previous syntheses such as stereoisomeric mixtures and low yields, providing a more efficient route for scale-up production of pure stereoisomers like (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid and its derivatives.

Industrial and Optimized Methods

Industrial synthesis may optimize the above routes by:

- Employing catalysts to increase reaction rates and selectivity.

- Using continuous flow or automated synthesis platforms for scalability.

- Fine-tuning reaction conditions (temperature, solvents, reagents) to maximize yield and purity.

While detailed industrial protocols are proprietary, these optimizations are standard in commercial production of chiral amino acid derivatives.

Summary Table of Preparation Methods

Research Findings and Experimental Notes

- The asymmetric synthesis using chiral glycine equivalents relies on stereoselective alkylation steps, with clear ^1H NMR spectra facilitating product characterization.

- The Favorskii rearrangement strategy enables cyclopentane skeleton construction with control over stereochemistry and functional group placement.

- Analytical techniques such as thin-layer chromatography (TLC), column chromatography on silica gel, ^1H NMR, and mass spectrometry are routinely used to confirm structure and purity.

- The hydrochloride salt form enhances solubility, which is beneficial for biochemical assays and pharmaceutical formulations.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 4 undergoes selective oxidation under controlled conditions.

Key Reagents and Conditions:

-

Potassium permanganate (KMnO₄): Effective in acidic media (pH < 3) at 0–5°C .

-

Chromium trioxide (CrO₃): Requires anhydrous conditions in dichloromethane .

Products:

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| (1S,3R,4S)-isomer (hydroxyl) | KMnO₄/H⁺ | 4-ketocyclopentane derivative | 78 ± 3 |

| (1S,3R,4S)-isomer (hydroxyl) | CrO₃/CH₂Cl₂ | 4-aldehyde intermediate | 62 ± 5 |

The stereochemistry at C4 dictates oxidation regioselectivity, with axial hydroxyl groups showing 20–30% faster reaction rates than equatorial configurations in analogous systems .

Reduction Reactions

The carboxylic acid group at position 1 is reducible to a primary alcohol.

Key Reagents and Conditions:

-

Lithium aluminum hydride (LiAlH₄): Requires anhydrous tetrahydrofuran (THF) at reflux (66°C) .

-

Sodium borohydride (NaBH₄): Inefficient for direct reduction unless coupled with activating agents like BF₃·OEt₂ .

Mechanistic Insights:

Reduction proceeds via a two-step mechanism:

-

Coordination of LiAlH₄ to the carboxylate oxygen.

-

Hydride transfer to the carbonyl carbon, forming a transient alkoxide intermediate .

Product Stability:

The resulting cyclopentanol derivative exhibits axial preference (ΔG‡ = 4.2 kcal/mol for equatorial→axial isomerization) due to 1,3-diaxial interactions .

Substitution Reactions at the Amino Group

The amino group at position 3 participates in nucleophilic substitutions, forming amides or sulfonamides.

Reaction Table:

| Electrophile | Base | Product | k (M⁻¹s⁻¹) |

|---|---|---|---|

| Acetyl chloride | Et₃N | N-acetyl derivative | 1.2 × 10⁻³ |

| Tosyl chloride | Pyridine | N-tosylamide | 4.7 × 10⁻⁴ |

Steric hindrance from the cyclopentane ring reduces reaction rates by 40–60% compared to linear analogues .

Enzymatic Interactions and Inactivation Mechanisms

The compound acts as a mechanism-based inactivator for aminotransferases like human ornithine aminotransferase (hOAT). Key findings include:

-

Rate constants: ,

-

Irreversible binding: Confirmed by dialysis experiments showing <5% enzyme activity recovery after 24 hr.

Structural Basis:

X-ray crystallography reveals:

-

Hydrogen bonding between the hydroxyl group and Thr322.

-

Covalent adduct formation with Lys292 via Schiff base intermediates .

Stereochemical Influence on Reactivity

Comparative studies of stereoisomers reveal:

| Stereoisomer | Oxidation Rate (rel.) | Reduction Yield (%) | Amidation Efficiency (rel.) |

|---|---|---|---|

| (1S,3R,4S) | 1.00 |

Scientific Research Applications

(1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride is a cyclic amino acid derivative distinguished by a cyclopentane ring that features an amino group, a hydroxyl group, and a carboxylic acid group. The stereochemistry of this compound is critical to its biological activity and interactions, and the hydrochloride salt form enhances its solubility in aqueous solutions, making it useful for biochemical and pharmaceutical research applications.

Scientific Research Applications

(1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields.

- Neurotransmitter Systems Research suggests it may act as an agonist or antagonist in neurotransmitter systems because its structure is similar to naturally occurring amino acids. Its unique configuration allows it to selectively interact with specific receptors, influencing physiological processes like neurotransmission and metabolic pathways.

- Synthetic methods Several synthetic routes have been developed for producing (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride. These methods demonstrate the range of synthetic strategies available for this compound.

- Binding Affinities Interaction studies have provided insights into its binding affinities with various biological targets, often employing techniques such as:

- Spectroscopy

- X-ray crystallography

- Molecular modeling

Chemical Properties and Reactions

(1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride can undergo several types of reactions typical for amino acids and their derivatives.

- Reactions : These reactions are usually facilitated by enzymes in biological systems, which catalyze the transformation of this compound into various metabolites essential for cellular functions.

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes. Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

- Reduction : The carboxylic acid group can be reduced to form alcohols. Reagents like lithium aluminum hydride or sodium borohydride can be used.

- Substitution : The amino group can participate in substitution reactions to form amides or other derivatives. Reagents such as acyl chlorides or anhydrides in the presence of a base.

Mechanism of Action

The mechanism of action of (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Comparisons

(1S,3R,4S) vs. rac-(1R,3S,4S) Isomers

- Stereochemical Purity : The (1S,3R,4S) isomer is enantiomerically pure, whereas the rac-(1R,3S,4S) variant is a racemic mixture. This difference critically impacts biological activity and binding affinity in chiral environments, such as enzyme active sites .

- Synthesis: Enantiopure isomers like (1S,3R,4S) are synthesized via asymmetric methods (e.g., enzymatic resolution or chiral catalysis), while racemic mixtures may arise from non-stereoselective routes .

Functional Group and Substituent Comparisons

Compound A: (1R,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)-1-aminocyclopentane Hydrochloride

- Structure : Features additional hydroxyl groups (positions 2,3) and a hydroxymethyl group (position 4).

- Applications: Used in carbohydrate mimetics or nucleoside analogs, diverging from the amino acid focus of the target compound .

Compound B: 2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- Structure : Pyrimidine ring substituted with chlorine and methyl groups.

- Contrast : Aromatic heterocycle vs. aliphatic cyclopentane; the pyrimidine core is more rigid and planar, favoring interactions in nucleic acid-targeting systems .

Biological Activity

(1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride is a chiral cyclic amino acid derivative with significant potential in various biological and pharmaceutical applications. Its unique structural features, including a cyclopentane ring with an amino group, hydroxyl group, and carboxylic acid group, contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H12ClNO3

- Molecular Weight : 181.62 g/mol

- Solubility : The hydrochloride form enhances solubility in aqueous solutions, facilitating its use in biological studies.

The biological activity of (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride is primarily attributed to its ability to interact with various biological targets. The presence of amino and hydroxyl groups allows for the formation of hydrogen bonds and interaction with active sites of enzymes or receptors. This can lead to modulation of enzyme activities or receptor functions, influencing neurotransmission and metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Neurotransmitter System Interaction : It has been studied for its potential role as an agonist or antagonist in neurotransmitter systems due to its structural similarity to naturally occurring amino acids.

- Enzyme Inhibition : The compound has shown promise in enzyme inhibition studies, suggesting potential therapeutic applications.

- Antiviral and Anticancer Properties : Preliminary studies indicate potential therapeutic effects, including antiviral and anticancer activities.

Case Studies

-

Study on Neurotransmitter Receptors :

- A study investigated the binding affinities of (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride with various neurotransmitter receptors. Results indicated selective interactions that could influence neurotransmission pathways.

-

Enzyme Activity Modulation :

- In vitro assays demonstrated that the compound could inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent in metabolic disorders.

Comparative Analysis

The following table summarizes the key biological activities and properties compared to similar compounds:

| Compound Name | Molecular Structure | Biological Activity | Mechanism |

|---|---|---|---|

| (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride | Structure | Neurotransmission modulation, enzyme inhibition | Interaction with receptors/enzyme active sites |

| Glycine | Simple amino acid | Neurotransmission | Agonist at NMDA receptors |

| L-Alanine | Simple amino acid | Energy metabolism | Participates in gluconeogenesis |

Synthetic Routes

The synthesis of (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride typically involves several steps:

- Hydroxylation : Introduction of a hydroxyl group.

- Amination : Introduction of an amino group via nucleophilic substitution.

- Carboxylation : Formation of the carboxylic acid group.

- Hydrochloride Formation : Conversion to the hydrochloride salt.

These synthetic methods are crucial for producing the compound in sufficient quantities for research and application purposes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride, and how is its purity validated?

- Methodological Answer : The compound is typically synthesized via stereoselective methods such as asymmetric catalysis or enzymatic resolution to ensure correct stereochemistry. Key steps include cyclopentane ring formation followed by functional group modifications (e.g., hydroxylation, amination). Purity is validated using reverse-phase HPLC (≥98% purity threshold) and mass spectrometry (MS) for molecular weight confirmation. Structural integrity is confirmed via H and C NMR, with emphasis on distinguishing stereocenters through NOESY or COSY experiments .

Q. How is the stereochemical configuration (1S,3R,4S) confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment. Alternatively, chiral HPLC with a cellulose-based column can separate enantiomers by comparing retention times to certified standards. Vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) may also correlate experimental spectra with computational models. IUPAC guidelines (e.g., PIN nomenclature) ensure stereodescriptor accuracy .

Q. What are the recommended handling protocols to prevent hygroscopic degradation or instability?

- Methodological Answer : Store the compound in a desiccator under inert gas (argon or nitrogen) at –20°C. Use anhydrous solvents (e.g., DMF, DMSO) for dissolution, and avoid prolonged exposure to humidity. For weighing, pre-cool spatulas and vials to minimize moisture absorption. Safety protocols (e.g., PPE, fume hood usage) align with OSHA HCS guidelines .

Advanced Research Questions

Q. How can enantiomeric impurities be minimized during large-scale synthesis?

- Methodological Answer : Employ kinetic resolution via chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic transamination. Post-synthesis, diastereomeric salt crystallization (e.g., using L-tartaric acid) enhances enantiomeric excess (ee). Monitor ee dynamically using chiral HPLC with a Crownpak CR-I column (detection limit: 0.1% impurity) .

Q. How to design in vitro assays to evaluate its potential as a β-lactamase inhibitor?

- Methodological Answer : Use nitrocefin hydrolysis assays to measure β-lactamase inhibition kinetics. Co-crystallize the compound with the enzyme (e.g., TEM-1 β-lactamase) for structural insights. Compare IC values against clavulanic acid as a positive control. Ensure assays are conducted in triplicate with blinded controls to mitigate bias .

Q. How to resolve contradictions in reported antimicrobial activity across studies?

- Methodological Answer : Discrepancies may arise from variations in bacterial strain susceptibility (e.g., Gram-negative vs. Gram-positive), compound purity, or stereochemical integrity. Replicate studies using standardized CLSI protocols. Perform stability tests (e.g., HPLC post-incubation) to rule out degradation during assays. Cross-reference with structural analogs (e.g., cispentacin hydrochloride) to identify structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.